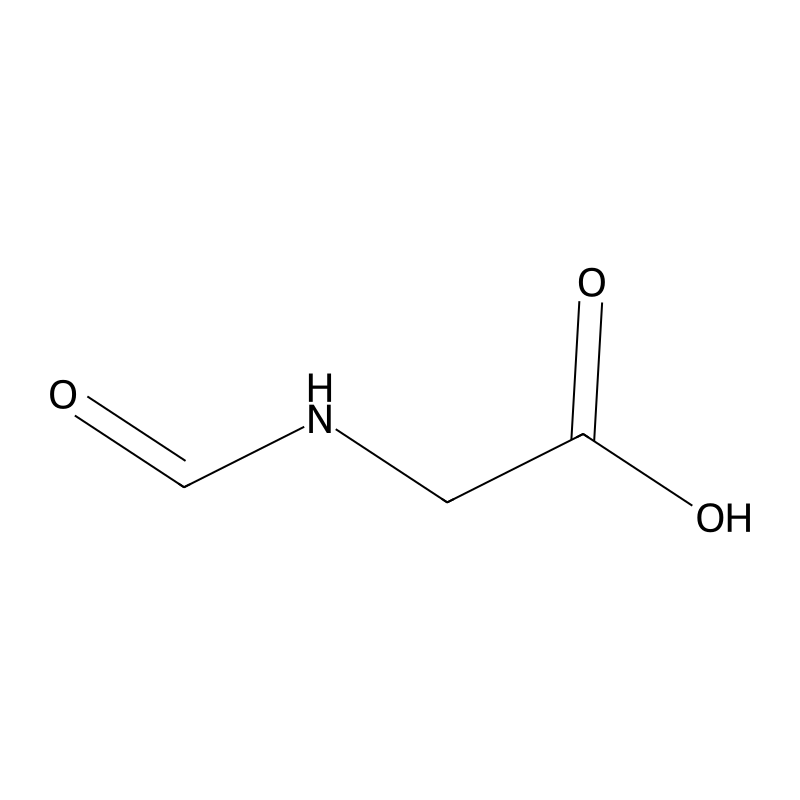N-Formylglycine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
N-Formylglycine (N-FGly) is a small molecule with the chemical formula C₃H₅NO₃. It is an N-acylated derivative of the simplest amino acid, glycine, where a formyl group (HCO) is attached to the amino group (NH₂) of glycine []. N-Formylglycine has gained interest in scientific research due to its diverse potential applications in various fields.
Peptide Synthesis
N-Formylglycine plays a crucial role in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) technique []. SPPS is a widely used method for the automated synthesis of peptides, which are building blocks of proteins. N-Formylglycine serves as the initial attachment point for the growing peptide chain on a solid support during SPPS. This allows for the stepwise addition of amino acids to build the desired peptide sequence. The formyl group is subsequently removed after the complete peptide chain is assembled, resulting in the final peptide product [].
Bacterial Metabolism
N-Formylglycine is an intermediate metabolite involved in the one-carbon folate pathway in some bacteria []. This pathway plays a vital role in the metabolism of various one-carbon units, which are essential for various cellular processes, including purine and thymidine synthesis. Studies have shown that N-Formylglycine can be utilized by certain bacterial species as a carbon and nitrogen source []. Additionally, N-Formylglycine has been implicated in bacterial signaling pathways, potentially influencing virulence and antibiotic resistance [].
Other Potential Applications
Research is ongoing to explore the potential applications of N-Formylglycine in other scientific fields. Some potential areas of exploration include:
- Drug discovery: N-Formylglycine derivatives might be investigated for their potential therapeutic properties in various diseases [].
- Material science: N-Formylglycine could be used as a building block for the development of novel functional materials [].
- Environmental science: Studies have explored the potential use of N-Formylglycine as a biomarker for environmental monitoring.
N-Formylglycine is an N-acyl derivative of glycine, resulting from the formal condensation of the amino group of glycine with formic acid. Its chemical formula is and it is classified as an N-formyl amino acid. This compound plays a critical role in biological systems, particularly as a post-translational modification in proteins, where it serves as a unique catalytic residue in certain enzymes, notably type I sulfatases .
In enzymatic contexts, N-formylglycine acts as a nucleophile in the catalytic mechanism of type I sulfatases, where it facilitates the hydrolysis of sulfate esters .
N-Formylglycine is essential for the activity of type I sulfatases, which are involved in the hydrolysis of sulfate esters. The presence of this residue in the active site enhances the enzyme's catalytic efficiency. The formation of N-formylglycine from cysteine or serine residues is catalyzed by specific enzymes such as the formylglycine-generating enzyme and anaerobic sulfatase-maturating enzyme . This modification is crucial for the proper functioning of various biological processes, including cellular signaling and metabolism.
The synthesis of N-formylglycine can be achieved through several methods:
- Using Ammonium Formate: A notable environmentally friendly method involves reacting glycine ethyl ester hydrochloride with ammonium formate in dry acetonitrile at reflux conditions. This method yields high purity N-formylglycine without racemization .
- Formylation Reactions: Other methods include traditional formylation techniques using orthoformates or other toxic reagents, which are less favorable due to environmental concerns .
- Post-Translational Modification: In biological systems, N-formylglycine can be generated through post-translational modifications involving specific enzymes that oxidize cysteine residues .
N-Formylglycine has several applications across different fields:
- Biochemistry: It is crucial for studying enzyme mechanisms involving type I sulfatases.
- Peptide Chemistry: N-formyl derivatives are useful in synthesizing peptides and studying their properties.
- Drug Development: Understanding its role in enzymatic reactions can lead to novel therapeutic approaches targeting sulfatase-related diseases .
Research on N-formylglycine has revealed its interactions with various biomolecules and enzymes. For instance, studies demonstrate that it binds directly to substrates in the active sites of type I sulfatases, facilitating efficient catalysis through unique mechanisms involving metal ions like calcium . Additionally, its role as a post-translational modification highlights its significance in protein functionality and stability.
Several compounds share structural similarities with N-formylglycine, each possessing unique characteristics:
| Compound Name | Structure | Key Features |
|---|---|---|
| Glycine | Simple amino acid; no formyl group | |
| Formic Acid | Simple carboxylic acid; lacks amino functionality | |
| N-Acetylglycine | Acetylated derivative; used in peptide synthesis | |
| N-Methylglycine | Methylated derivative; involved in methylation reactions |
N-Formylglycine's uniqueness lies in its dual functionality as both an amino acid and a post-translational modification that enhances enzymatic activity, distinguishing it from simpler amino acids and derivatives that lack such catalytic roles .







